molecular formula C14H7ClF3N3O B3041291 5-(2-Chloropyridin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole CAS No. 266692-21-1

5-(2-Chloropyridin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B3041291
CAS No.: 266692-21-1
M. Wt: 325.67 g/mol
InChI Key: FAVREIOKTQODAJ-UHFFFAOYSA-N
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Description

5-(2-Chloropyridin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (CAS: 266692-21-1) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3-(trifluoromethyl)phenyl group and at position 5 with a 2-chloropyridin-4-yl moiety. Its molecular formula is C₁₄H₇ClF₃N₃O, with a molecular weight of 325.67 g/mol .

The 1,2,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and ability to act as a bioisostere for carboxylic acids or esters. The trifluoromethyl (CF₃) group enhances lipophilicity and electron-withdrawing properties, while the 2-chloropyridinyl substituent may influence π-π stacking interactions in biological targets.

Properties

IUPAC Name

5-(2-chloropyridin-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O/c15-11-7-9(4-5-19-11)13-20-12(21-22-13)8-2-1-3-10(6-8)14(16,17)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVREIOKTQODAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152673
Record name 2-Chloro-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266692-21-1
Record name 2-Chloro-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=266692-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(2-Chloropyridin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (CAS No. 266692-21-1) is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H7ClF3N3O
  • Molecular Weight : 325.67 g/mol
  • CAS Number : 266692-21-1

The biological activity of 5-(2-Chloropyridin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is primarily attributed to its ability to interact with various biological targets. Research indicates that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation and other diseases. Specifically, they have shown potential in targeting:

  • Telomerase
  • Histone Deacetylases (HDAC)
  • Thymidylate Synthase
  • Thymidine Phosphorylase

These interactions suggest that compounds like 5-(2-Chloropyridin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole may serve as effective anticancer agents by disrupting cellular processes essential for tumor growth and survival .

Biological Activities

Recent studies have highlighted the broad spectrum of biological activities associated with oxadiazole derivatives:

  • Anticancer Activity :
    • The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation through the aforementioned mechanisms .
  • Antimicrobial Properties :
    • Research has shown that oxadiazole derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This includes effectiveness against drug-resistant strains of Mycobacterium tuberculosis .
  • Anti-inflammatory Effects :
    • Compounds in this class have been noted for their potential to reduce inflammation, making them candidates for treating inflammatory diseases .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerVarious cancer cell linesInduction of apoptosis
AntimicrobialMycobacterium tuberculosisInhibition of growth
Anti-inflammatoryIn vitro modelsReduction in inflammatory markers

Notable Research Findings

  • A study highlighted the compound's efficacy against monoresistant strains of Mycobacterium tuberculosis, showing promising results in terms of metabolic stability and bioavailability .
  • Another investigation into the structure-activity relationship (SAR) of oxadiazole derivatives revealed that modifications at specific positions significantly enhance their biological activity, particularly in anticancer applications .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 3, 5) Molecular Formula Molecular Weight (g/mol) Physical State Yield (%) Rf/Solvent System Key Features Reference
Target Compound 3: 3-(CF₃)phenyl; 5: 2-Cl-pyridin-4-yl C₁₄H₇ClF₃N₃O 325.67 Not specified N/A N/A Strong EWG at position 3; halogenated pyridine at 5
5-(Chloromethyl)-3-[4-(CF₃)phenyl]-1,2,4-oxadiazole 3: 4-(CF₃)phenyl; 5: CH₂Cl C₁₀H₆ClF₃N₂O 262.61 Pale yellow oil 48 Rf = 0.75 (Hexane/EA 1:1) Chloromethyl as a reactive group; para-CF₃ substitution
5-(2-Cl-pyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole 3: 2-(OCHF₂)phenyl; 5: 2-Cl-pyridin-3-yl C₁₄H₈ClF₂N₃O₂ 331.68 Not specified N/A N/A Difluoromethoxy (polar group); pyridine regioisomerism
5-(2-Cl-pyridin-4-yl)-3-(3,5-diCl-phenyl)-1,2,4-oxadiazole 3: 3,5-diCl-phenyl; 5: 2-Cl-pyridin-4-yl C₁₃H₆Cl₃N₃O 334.57 Not specified N/A N/A Dichlorophenyl (electron-withdrawing Cl); same pyridine position as target
3-(Chloromethyl)-5-(3-(CF₃)phenyl)-1,2,4-oxadiazole 3: CH₂Cl; 5: 3-(CF₃)phenyl C₁₁H₆ClF₃N₂O 274.62 Not specified N/A N/A Substituent inversion (CF₃ at 5); chloromethyl at 3
4-[5-(3-MeO-phenyl)-1,2,4-oxadiazol-3-yl]pyridine 3: pyridin-4-yl; 5: 3-MeO-phenyl C₁₄H₁₁N₃O₂ 253.26 Not specified N/A N/A Methoxy (EDG) at 5; pyridine at 3

Key Observations:

Substituent Electronic Effects :

  • The 3-(trifluoromethyl)phenyl group (target compound) is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the oxadiazole core. In contrast, 3-methoxyphenyl () is electron-donating (EDG), which may increase solubility in polar solvents .
  • Halogenated substituents (e.g., 3,5-dichlorophenyl in ) introduce steric bulk and electronegativity but lack the strong inductive effect of CF₃ .

Regioisomerism: The position of the chloropyridinyl group (2-Cl-pyridin-4-yl vs. For instance, the 4-pyridinyl isomer (target) may exhibit distinct π-stacking compared to the 3-pyridinyl analog () .

Synthetic Accessibility :

  • The target compound lacks reported synthetic data, but analogs like 5-(chloromethyl)-3-[4-(CF₃)phenyl]-1,2,4-oxadiazole () are synthesized in moderate yields (48%) via nucleophilic substitution, highlighting challenges in introducing bulky aryl groups .

Physicochemical Properties :

  • The chloromethyl group () introduces reactivity (e.g., susceptibility to nucleophilic attack), whereas difluoromethoxy () increases polarity .
  • Molecular weights range from 253.26 g/mol () to 334.57 g/mol (), influencing pharmacokinetic parameters like logP and bioavailability.

Research Implications

  • Agrochemical Applications : Halogenated analogs (e.g., ) may serve as pesticidal leads due to enhanced hydrophobicity and resistance to metabolic degradation .
  • Synthetic Challenges : Low yields in chloromethyl derivatives () underscore the need for optimized protocols to access similar structures .

Q & A

Basic: What are the recommended synthetic methodologies for preparing 5-(2-chloropyridin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole?

Methodological Answer:
The synthesis of 1,2,4-oxadiazoles typically involves coupling reactions between amidoximes and activated carboxylic acid derivatives. For example:

  • Step 1: Prepare the amidoxime intermediate (e.g., NN'-hydroxy-3-(trifluoromethyl)benzamidine) via hydroxylamine treatment of nitriles .
  • Step 2: React the amidoxime with 2-chloropyridine-4-carbonyl chloride under reflux conditions in anhydrous tetrahydrofuran (THF) or toluene, using base catalysts like NaH or Cs2_2CO3_3 to facilitate cyclization .
  • Step 3: Purify the crude product via flash column chromatography (e.g., hexane:ethyl acetate gradients) to achieve >95% purity .
    Key Optimization: Use high-purity reagents and inert atmospheres (argon/nitrogen) to minimize side reactions. Yield improvements (e.g., 90%) are achievable with stoichiometric control and catalyst screening .

Basic: How is structural confirmation and purity assessment performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H^1\text{H} NMR confirms proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm for trifluoromethylphenyl and chloropyridyl groups) .
    • 19F^{19}\text{F} NMR detects trifluoromethyl (-CF3_3) signals near δ -60 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ calculated for C15_{15}H8_{8}ClF3_3N3_3O: 362.0234) .
  • Chiral Purity: Supercritical Fluid Chromatography (SFC) quantifies enantiomeric excess (>97% ee) if asymmetric synthesis is employed .

Advanced: How do substituent variations at the 3- and 5-positions influence biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • 5-Position Substitutions: Electron-withdrawing groups (e.g., -Cl in 2-chloropyridinyl) enhance metabolic stability and receptor binding. Replacement with thiophene or imidazole rings modulates apoptosis-inducing activity in cancer cells .
  • 3-Position Substitutions: Trifluoromethylphenyl groups improve lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration. Substituting with pyridyl groups retains activity but alters selectivity (e.g., TIP47 protein targeting) .
    Experimental Design:
  • Synthesize analogs via parallel combinatorial chemistry.
  • Screen against cancer cell lines (e.g., T47D breast cancer) using flow cytometry to assess G1_1 phase arrest and caspase activation .

Advanced: What mechanistic insights exist for its apoptosis-inducing activity?

Methodological Answer:

  • Target Identification: Photoaffinity labeling and pull-down assays identified TIP47 (IGF II receptor-binding protein) as a molecular target .
  • Pathway Analysis: Transcriptomic profiling (RNA-seq) reveals downregulation of anti-apoptotic Bcl-2 proteins and upregulation of pro-apoptotic Bax in treated cells .
  • In Vivo Validation: Use xenograft models (e.g., MX-1 tumors) to assess efficacy. Administer 10–50 mg/kg doses intraperitoneally; monitor tumor volume reduction via caliper measurements .

Advanced: How can researchers resolve contradictions in reported bioactivity data across cell lines?

Methodological Answer:

  • Hypothesis Testing: Differences in cell line sensitivity may arise from variable expression of target proteins (e.g., TIP47) or metabolic enzymes (e.g., cytochrome P450). Validate via:
    • Western Blotting: Quantify TIP47 protein levels in responsive vs. non-responsive cell lines .
    • Metabolic Stability Assays: Incubate the compound with liver microsomes to assess CYP-mediated degradation .
  • Data Normalization: Use standardized controls (e.g., staurosporine as a positive apoptosis inducer) and normalize activity to cell viability metrics (MTT/WST-1 assays) .

Advanced: What advanced analytical techniques address metabolite identification challenges?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):
    • Employ reverse-phase C18 columns with acetonitrile/water gradients.
    • Detect metabolites via exact mass (e.g., m/z 362.0234 → 378.0198 for hydroxylated metabolites) .
  • High-Resolution Tandem MS (HRMS/MS): Fragment ions (e.g., m/z 245.1 for trifluoromethylphenyl loss) confirm structural modifications .
  • Isotope Labeling: Use 14C^{14}\text{C}-labeled compound to trace metabolic pathways in hepatocyte incubations .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chloropyridin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(2-Chloropyridin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

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